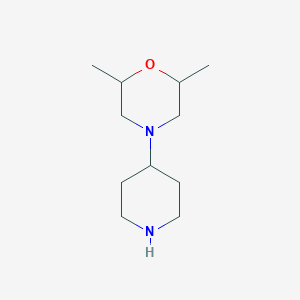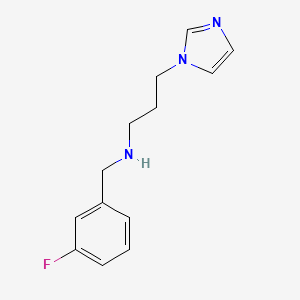
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde
Descripción general
Descripción
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring a hydroxyethoxy group and a methoxy group attached to the benzene ring
Mecanismo De Acción
Target of Action
Similar compounds have been used as photoinitiators in the polymerization process .
Mode of Action
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde, like other photoinitiators, likely works by absorbing light and undergoing a photochemical reaction. This reaction generates reactive species, such as radicals, which can initiate a polymerization reaction
Biochemical Pathways
As a photoinitiator, it likely plays a role in the polymerization process, affecting the formation and cross-linking of polymers .
Pharmacokinetics
Similar compounds have been reported to be metabolized and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as a photoinitiator in the polymerization process. It may contribute to the formation and cross-linking of polymers, affecting the physical properties of the resulting material .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light is crucial for its role as a photoinitiator. Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and hydroxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.
Reduction: 4-(2-Hydroxyethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Hydroxyethoxy)benzaldehyde
- 3-Methoxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
Uniqueness
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is unique due to the presence of both hydroxyethoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXGYHPTBPXION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390005 | |
| Record name | 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64673-04-7 | |
| Record name | 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde be used as a building block for sustainable polymers?
A1: Yes. this compound can be used to synthesize aromatic diols, which are valuable precursors for producing polyesters and polyurethanes. [] This is significant because it allows for the incorporation of renewable materials, like vanillin, into polymer production.
Q2: What types of polymers have been synthesized using this compound, and what are their characteristics?
A2: Researchers have successfully synthesized both polyesters and polyurethanes using this compound as a starting material. [] These polymers were found to have moderate molecular weights (ranging from 17,000 to 40,000 g mol−1) and exhibited glass transition temperatures (Tg) between 11.6 to 81.2 °C, depending on the specific polymer structure. This research highlights the potential of this vanillin derivative in creating sustainable polymers with desirable thermal properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)



![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)


![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)




